molecular formula C14H11N3O4S2 B15057815 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B15057815
M. Wt: 349.4 g/mol
InChI Key: AKIBGTQPIBGLFZ-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an ethylsulfonyl group, a nitrophenyl group, a thioxo group, and a carbonitrile group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of 3-aza-1,5-enynes with sulfonyl chlorides under copper catalysis . This method provides a regioselective pathway to construct the dihydropyridine ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the functional groups and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioxo group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its specific arrangement of ethylsulfonyl, nitrophenyl, thioxo, and carbonitrile groups sets it apart from other similar compounds.

Properties

Molecular Formula

C14H11N3O4S2

Molecular Weight

349.4 g/mol

IUPAC Name

5-ethylsulfonyl-4-(3-nitrophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H11N3O4S2/c1-2-23(20,21)12-8-16-14(22)11(7-15)13(12)9-4-3-5-10(6-9)17(18)19/h3-6,8H,2H2,1H3,(H,16,22)

InChI Key

AKIBGTQPIBGLFZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CNC(=S)C(=C1C2=CC(=CC=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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